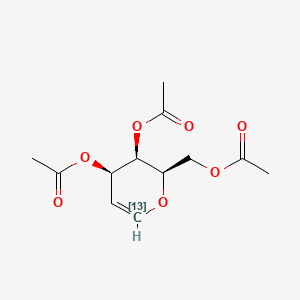

Tri-O-acetyl-D-galactal-13C

Description

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4R)-3,4-diacetyloxy-(613C)3,4-dihydro-2H-pyran-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O7/c1-7(13)17-6-11-12(19-9(3)15)10(4-5-16-11)18-8(2)14/h4-5,10-12H,6H2,1-3H3/t10-,11-,12-/m1/s1/i5+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPWGHLVUPBSLP-BINFZZBXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@@H]([C@@H](C=[13CH]O1)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of ¹³C Labeled Tri-O-acetyl-D-galactal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of ¹³C labeled Tri-O-acetyl-D-galactal, a valuable tool in glycobiology and drug discovery. The introduction of a stable isotope label enables the tracking and quantification of this important glycal in various biological and chemical systems using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This document outlines a feasible synthetic pathway, detailed experimental protocols adapted from established methods for the unlabeled analogue, and expected analytical data.

Synthetic Strategy

The most direct and efficient strategy for the synthesis of uniformly ¹³C labeled (U-¹³C) Tri-O-acetyl-D-galactal involves a three-step process commencing with commercially available U-¹³C D-galactose. This approach leverages well-established glycosyl chemistry, ensuring high yields and isotopic integrity. The proposed synthetic pathway is as follows:

-

Peracetylation of U-¹³C D-Galactose: The hydroxyl groups of U-¹³C D-galactose are protected by acetylation to yield U-¹³C penta-O-acetyl-β-D-galactopyranose.

-

Formation of the Glycosyl Halide: The peracetylated galactose is then converted to the more reactive U-¹³C tetra-O-acetyl-α-D-galactopyranosyl bromide.

-

Reductive Elimination to the Glycal: The final step involves the reductive elimination of the glycosyl bromide to form the desired U-¹³C Tri-O-acetyl-D-galactal.

This strategy is advantageous as it utilizes a commercially available labeled starting material and employs reactions known to proceed with high efficiency.

Experimental Protocols

The following protocols are adapted from established procedures for the synthesis of unlabeled Tri-O-acetyl-D-galactal. Researchers should exercise appropriate laboratory safety precautions.

Materials and Instrumentation

-

Starting Material: D-Galactose (U-¹³C₆, 99%)

-

Reagents: Acetic anhydride, perchloric acid, hydrobromic acid in acetic acid, zinc dust, sodium dihydrogen phosphate, sodium bicarbonate, magnesium sulfate, sodium sulfate.

-

Solvents: Dichloromethane (DCM), ethyl acetate, methanol, acetone.

-

Instrumentation: Standard laboratory glassware, rotary evaporator, thin-layer chromatography (TLC) apparatus, column chromatography system, NMR spectrometer, mass spectrometer.

Step-by-Step Synthesis

Step 1: Synthesis of U-¹³C Penta-O-acetyl-β-D-galactopyranose

-

To a stirred solution of D-Galactose (U-¹³C₆) (e.g., 1.0 g) in dichloromethane (DCM, 10 mL), add acetic anhydride (5 mL).

-

Cool the mixture to 0 °C in an ice bath.

-

Carefully add a catalytic amount of perchloric acid (e.g., 2-3 drops) to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 30 minutes.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by pouring the mixture into ice-cold water.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude U-¹³C penta-O-acetyl-β-D-galactopyranose.

Step 2: Synthesis of U-¹³C Tetra-O-acetyl-α-D-galactopyranosyl Bromide

-

Dissolve the crude U-¹³C penta-O-acetyl-β-D-galactopyranose in a solution of hydrobromic acid in acetic acid (e.g., 33 wt. %, 5 mL).

-

Stir the reaction mixture at room temperature for 2 hours.

-

Monitor the reaction by TLC.

-

After completion, pour the reaction mixture into ice-cold water and extract with dichloromethane.

-

Wash the organic layer with cold water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude U-¹³C tetra-O-acetyl-α-D-galactopyranosyl bromide. This intermediate is often used immediately in the next step without further purification.

Step 3: Synthesis of U-¹³C Tri-O-acetyl-D-galactal

-

To a solution of the crude U-¹³C tetra-O-acetyl-α-D-galactopyranosyl bromide in acetone, add activated zinc dust and a solution of sodium dihydrogen phosphate.

-

Stir the reaction mixture vigorously at room temperature for 3 hours.

-

Monitor the formation of the glycal by TLC.

-

Upon completion, filter the reaction mixture to remove the zinc salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in petroleum ether) to afford the pure U-¹³C Tri-O-acetyl-D-galactal.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis. The yields are based on typical values reported for the synthesis of the unlabeled compound and may vary.

Table 1: Summary of Reactants and Products

| Step | Starting Material | Key Reagents | Product |

| 1 | D-Galactose (U-¹³C₆) | Acetic anhydride, Perchloric acid | U-¹³C Penta-O-acetyl-β-D-galactopyranose |

| 2 | U-¹³C Penta-O-acetyl-β-D-galactopyranose | HBr in Acetic Acid | U-¹³C Tetra-O-acetyl-α-D-galactopyranosyl Bromide |

| 3 | U-¹³C Tetra-O-acetyl-α-D-galactopyranosyl Bromide | Zinc dust, NaH₂PO₄ | U-¹³C Tri-O-acetyl-D-galactal |

Table 2: Expected Yields and Isotopic Enrichment

| Step | Product | Expected Yield (%) | Isotopic Enrichment (%) |

| 1 | U-¹³C Penta-O-acetyl-β-D-galactopyranose | >90 | >99 |

| 2 | U-¹³C Tetra-O-acetyl-α-D-galactopyranosyl Bromide | >90 | >99 |

| 3 | U-¹³C Tri-O-acetyl-D-galactal | 70-85 | >99 |

Mandatory Visualizations

The following diagrams illustrate the synthetic workflow and the key chemical transformation.

Caption: Synthetic workflow for ¹³C labeled Tri-O-acetyl-D-galactal.

Caption: Key reductive elimination step in the synthesis.

Characterization

The final product, U-¹³C Tri-O-acetyl-D-galactal, should be characterized thoroughly to confirm its identity, purity, and isotopic enrichment.

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the molecule. The ¹³C NMR spectrum will show signals for all carbon atoms, and the high enrichment will result in significant ¹³C-¹³C coupling, providing additional structural information.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular weight of the labeled compound, thereby verifying the incorporation of the ¹³C isotopes. The isotopic distribution will confirm the high level of enrichment.

This guide provides a robust framework for the successful synthesis and characterization of ¹³C labeled Tri-O-acetyl-D-galactal. The availability of this isotopically labeled glycal will undoubtedly facilitate advanced research in chemical biology and medicinal chemistry.

An In-depth Technical Guide to the Chemical Structure and Synthesis of Tri-O-acetyl-D-galactal-1-¹³C

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and analytical characterization of Tri-O-acetyl-D-galactal, with a specific focus on its ¹³C-labeled isotopologue at the C-1 position. This document is intended to serve as a valuable resource for professionals in the fields of carbohydrate chemistry, drug discovery, and medicinal chemistry, offering detailed experimental protocols and data interpretation.

Chemical Structure and Properties

Tri-O-acetyl-D-galactal is a versatile monosaccharide derivative widely employed as a key building block in the synthesis of a diverse array of oligosaccharides and glycoconjugates.[1][2] The introduction of a ¹³C label at the anomeric position (C-1) provides a powerful tool for mechanistic studies of glycosylation reactions and for tracing the metabolic fate of galactose-containing molecules in biological systems.

The fundamental properties of Tri-O-acetyl-D-galactal are summarized in the table below.

| Property | Value |

| Chemical Formula | C₁₂H₁₆O₇ |

| Molecular Weight | 272.25 g/mol |

| CAS Number | 4098-06-0 |

| Appearance | Pale yellow oil or solid |

| Melting Point | 28-38 °C |

| Boiling Point | 138-140 °C |

| Solubility | Soluble in chloroform |

Synthesis of Tri-O-acetyl-D-galactal-1-¹³C

The synthesis of Tri-O-acetyl-D-galactal-1-¹³C is a multi-step process that begins with a ¹³C-labeled galactose precursor. A plausible and efficient synthetic route involves the initial synthesis of D-galactose-1-¹³C, followed by peracetylation to form a glycosyl halide intermediate, which is then subjected to a reductive elimination to yield the desired glycal.

A detailed experimental protocol for this synthesis is provided below.

Experimental Protocols

Step 1: Synthesis of D-Galactose-1-¹³C

The synthesis of D-galactose-1-¹³C can be achieved starting from ¹³C-labeled nitromethane. This method allows for the specific introduction of the ¹³C isotope at the C-1 position of the galactose molecule.

-

Materials: ¹³C-labeled nitromethane, D-lyxose, sodium methoxide, Dowex 50W-X8 resin, methanol, water.

-

Procedure:

-

A solution of D-lyxose in methanol is treated with a solution of ¹³C-labeled nitromethane and sodium methoxide in methanol.

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The solution is then neutralized with Dowex 50W-X8 resin, filtered, and the filtrate is concentrated under reduced pressure.

-

The resulting residue is dissolved in sulfuric acid and heated at 100°C for 4 hours.

-

The reaction is cooled and neutralized with barium carbonate.

-

The mixture is filtered, and the filtrate is passed through a column of Dowex 50W-X8 (H⁺ form) and Dowex 1-X8 (formate form) resins.

-

The eluate is concentrated to yield D-galactose-1-¹³C as a syrup.

-

Step 2: Peracetylation of D-Galactose-1-¹³C and Formation of Glycosyl Bromide

The ¹³C-labeled galactose is then peracetylated, followed by conversion to the corresponding glycosyl bromide.

-

Materials: D-Galactose-1-¹³C, acetic anhydride, catalytic amount of perchloric acid, dichloromethane (DCM), hydrogen bromide in acetic acid.

-

Procedure:

-

To a stirred solution of D-Galactose-1-¹³C in dichloromethane (DCM) at 0°C, add acetic anhydride and a catalytic amount of perchloric acid.

-

Stir the reaction mixture at 0°C for 30 minutes.

-

Monitor the reaction by Thin Layer Chromatography (TLC) for the complete consumption of the starting material.

-

Add a solution of hydrogen bromide in acetic acid dropwise at 0°C and continue stirring at room temperature for 6 hours.

-

Quench the reaction with ice-cold water and dilute with ethyl acetate.

-

Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 1-bromo-2,3,4,6-tetra-O-acetyl-D-galactose-1-¹³C.

-

Step 3: Reductive Elimination to Tri-O-acetyl-D-galactal-1-¹³C

The final step involves the reductive elimination of the glycosyl bromide using zinc dust to form the glycal.

-

Materials: Crude 1-bromo-2,3,4,6-tetra-O-acetyl-D-galactose-1-¹³C, zinc nanoparticles or zinc dust, sodium dihydrogen phosphate, acetone, ethyl acetate.

-

Procedure:

-

To the crude bromo-sugar, add zinc dust and sodium dihydrogen phosphate in acetone.

-

Stir the reaction mixture vigorously at room temperature for 3 hours.

-

Monitor the reaction by TLC (2:1 petroleum hexane-ethyl acetate).

-

Upon completion, filter the reaction mixture and extract the filtrate with ethyl acetate.

-

Wash the combined organic phases with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography (eluent: 4:1 to 2:1 petroleum hexane-ethyl acetate) to yield Tri-O-acetyl-D-galactal-1-¹³C.[3]

-

Synthesis Workflow Diagram

Caption: Synthetic workflow for Tri-O-acetyl-D-galactal-1-¹³C.

Analytical Data

¹³C NMR Spectroscopy

¹³C NMR Chemical Shift Data for Unlabeled Tri-O-acetyl-D-galactal

The following table summarizes the ¹³C NMR chemical shifts for unlabeled Tri-O-acetyl-D-galactal, as reported in the literature. The data was acquired in CDCl₃ at 75 MHz.[4]

| Carbon Atom | Chemical Shift (δ, ppm) |

| C=O (acetyl) | 170.4, 170.3, 170.1 |

| C-1 | 145.5 |

| C-2 | 98.9 |

| C-3 | 67.3 |

| C-4 | 67.1 |

| C-5 | 73.8 |

| C-6 | 61.2 |

| CH₃ (acetyl) | 20.8, 20.6, 20.5 |

Note: The assignment of specific acetyl and methyl carbons can vary slightly between different literature sources.

For Tri-O-acetyl-D-galactal-1-¹³C, the signal for C-1 will be significantly enhanced in intensity. Furthermore, analysis of the proton-coupled ¹³C NMR spectrum would reveal a large one-bond coupling constant (¹J_C1,H1_) typically in the range of 180-200 Hz.

Applications in Drug Development and Research

Tri-O-acetyl-D-galactal and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules and are instrumental in drug development for several reasons:

-

Glycosylation Chemistry: As a glycal, it serves as a versatile donor in glycosylation reactions, allowing for the stereoselective formation of α- and β-glycosidic linkages. This is crucial for the synthesis of oligosaccharides and glycoconjugates with potential therapeutic applications.

-

Synthesis of Deoxy Sugars: The double bond between C-1 and C-2 allows for the facile introduction of various functionalities at the C-2 position, leading to the synthesis of 2-deoxy sugars, which are components of many natural products with antibiotic and anticancer properties.

-

Preparation of Glycosylamines: The glycal can be converted into glycosylamines, which are important precursors for the synthesis of N-linked glycopeptides and other nitrogen-containing glycoconjugates.

-

Isotope Labeling for Mechanistic Studies: The ¹³C-labeled version is particularly useful for elucidating the mechanisms of glycosyltransferases and other carbohydrate-modifying enzymes. It also enables the use of NMR spectroscopy to study the binding of carbohydrates to proteins and other biological macromolecules.

Logical Relationship in Application

Caption: Applications of Tri-O-acetyl-D-galactal-1-¹³C in research.

References

The Pivotal Role of Acetylated Glycals in Modern Carbohydrate Synthesis: An In-depth Technical Guide

Abstract

Acetylated glycals are powerful and versatile building blocks in the synthesis of complex carbohydrates, serving as crucial precursors for a wide array of biologically significant molecules, including oligosaccharides, glycoconjugates, and 2-deoxy sugars. Their unique reactivity, stemming from the endocyclic double bond and the strategic placement of acetyl protecting groups, allows for a diverse range of chemical transformations. This technical guide provides a comprehensive overview of the role of acetylated glycals in carbohydrate synthesis. It delves into their preparation, key reactions such as the Ferrier rearrangement and additions to the double bond, and their applications in the construction of complex glycosidic linkages. Detailed experimental protocols, quantitative data from key transformations, and mechanistic diagrams are provided to serve as a valuable resource for researchers in glycochemistry and drug development.

Introduction: The Significance of Acetylated Glycals

Glycals, cyclic enol ether derivatives of sugars, are indispensable tools in modern carbohydrate chemistry.[1] The introduction of acetyl groups to the hydroxyl functionalities of glycals serves a dual purpose: it protects these reactive groups and modulates the reactivity of the glycal scaffold. Acetylated glycals are often crystalline, facilitating their purification, and the electron-withdrawing nature of the acetyl groups influences the stereochemical outcome of many reactions.[2]

These synthons are particularly valued for their role in the synthesis of 2-deoxy sugars, which are integral components of numerous natural products with potent biological activities, including antibiotics, anticancer agents, and cardiac glycosides.[3][4] The absence of a hydroxyl group at the C-2 position, a key feature of these sugars, is directly addressed by synthetic strategies starting from glycals.[3] This guide will explore the preparation, reactivity, and synthetic applications of acetylated glycals, providing a detailed resource for their effective utilization in complex carbohydrate synthesis.

Preparation of Acetylated Glycals

The most common method for the synthesis of acetylated glycals involves the reductive elimination of an acylated glycosyl bromide. A typical procedure starts with the per-acetylation of a monosaccharide, followed by bromination at the anomeric center and subsequent reduction.[1]

Experimental Protocol: Preparation of 3,4,6-Tri-O-acetyl-D-glucal

Materials:

-

D-glucose

-

Acetic anhydride

-

Acid catalyst (e.g., zinc chloride, perchloric acid)[5]

-

Hydrogen bromide in acetic acid or equivalent brominating agent (e.g., phosphorus tribromide and water)[5]

-

Zinc dust[1]

-

Sodium acetate

-

Acetic acid

-

Solvents for extraction and purification (e.g., diethyl ether, ethyl acetate, petroleum hexane)

Procedure:

-

Per-O-acetylation of D-glucose: To a stirred solution of D-glucose in acetic anhydride, an acid catalyst is added. The reaction is typically conducted at controlled temperatures (e.g., 15–45 °C) for several hours.[5]

-

Formation of Acetobromo-α-D-glucose: The resulting D-acetyl glucose, without purification, is treated with a solution of hydrogen bromide in acetic acid. The crude 1-bromo acetyl glucose is then recrystallized from a suitable solvent like diethyl ether.[5]

-

Reductive Elimination: The purified acetobromo-α-D-glucose is dissolved in a mixture of acetic acid and water. Zinc dust and sodium acetate are added portion-wise while maintaining a low temperature. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove excess zinc. The filtrate is then extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 3,4,6-tri-O-acetyl-D-glucal.[1]

Key Reactions of Acetylated Glycals

The synthetic utility of acetylated glycals is primarily centered around two main types of reactions: the Ferrier rearrangement and electrophilic additions across the double bond.

The Ferrier Rearrangement: Synthesis of 2,3-Unsaturated Glycosides

The Ferrier rearrangement is a powerful reaction that transforms glycals into 2,3-unsaturated glycosides through a nucleophilic substitution accompanied by an allylic shift.[6] This reaction is typically catalyzed by a Lewis acid, which activates the glycal by coordinating to the endocyclic oxygen, facilitating the departure of the C-3 substituent. The acetate group at C-3 of an acetylated glycal is an excellent leaving group in this context.[7]

The reaction proceeds via a delocalized allyloxocarbenium ion intermediate.[6] A nucleophile, such as an alcohol, can then attack this intermediate at the anomeric carbon (C-1) to yield a mixture of α and β anomers of the corresponding 2,3-unsaturated glycoside.[6]

Caption: Mechanism of the Ferrier rearrangement of an acetylated glycal.

The choice of Lewis acid catalyst and reaction conditions significantly impacts the yield and stereoselectivity of the Ferrier rearrangement.

| Glycal Donor | Nucleophile | Catalyst | Solvent | Temp (°C) | Yield (%) | α:β Ratio | Reference |

| Tri-O-acetyl-D-glucal | Benzyl alcohol | H-USY zeolite | Dichloromethane | RT | 95 | 85:15 | [8] |

| Tri-O-acetyl-D-glucal | Ethanol | Resin-H+ | Perfluoro-n-hexane | RT | 92 | >95:5 | [9] |

| Tri-O-acetyl-D-glucal | Methanol | InCl₃ | Dichloromethane | - | - | 7:1 | [6] |

| Tri-O-acetyl-D-glucal | Methanol | SnCl₄ | Dichloromethane | -78 | 83 | 86:14 | [6] |

| Tri-O-acetyl-D-galactal | Benzyl alcohol | H-USY zeolite | Dichloromethane | RT | 93 | 90:10 | [8] |

Synthesis of 2-Deoxy Sugars and Their Derivatives

Acetylated glycals are excellent precursors for the synthesis of 2-deoxy sugars.[3][4] This transformation can be achieved through various methods, including the direct hydration of the glycal double bond or via intermediate 2,3-unsaturated glycosides obtained from the Ferrier rearrangement.

One efficient method involves the trifluoroacetic acid (TFA)-induced conversion of glycals to 2-deoxy sugars in an aqueous medium.[4] This environmentally friendly approach proceeds at room temperature and provides high yields of the desired products.[4]

Caption: Synthetic routes to 2-deoxy glycosides and 2-deoxy sugars from acetylated glycals.

Furthermore, glycals can be directly converted into 2-deoxythioglycosides, which are more stable analogues of 2-deoxysugars and are valuable in drug development.[10][11] This can be achieved through silver triflate (AgOTf) catalyzed reactions with various thiols, often with excellent α-selectivity.[10][11]

| Glycal | Reagent/Catalyst | Product Type | Yield (%) | Reference |

| Various protected glycals | TFA, H₂O | 2-Deoxy sugar | up to 98 | [4] |

| Tri-O-acetyl-D-glucal | AgOTf, Thiophenol | 2-Deoxythioglycoside | 91 (α-selective) | [10] |

| Tri-O-acetyl-D-galactal | AgOTf, Benzyl thiol | 2-Deoxythioglycoside | 85 (α-selective) | [10] |

Iodonium-Promoted Glycosylation

Electrophilic addition of an iodonium source (e.g., N-iodosuccinimide, NIS) to a glycal in the presence of an alcohol leads to the formation of 2-iodo-glycosides. These intermediates are valuable for further transformations. The stereochemical outcome of this reaction is influenced by the solvent and reaction conditions.[12]

Applications in Oligosaccharide Synthesis and Drug Development

The ability to stereoselectively form glycosidic bonds makes acetylated glycals fundamental building blocks in the synthesis of complex oligosaccharides.[13] The Danishefsky glycal assembly strategy, for instance, utilizes glycals as both glycosyl donors and acceptors in an iterative fashion to construct oligosaccharide chains.[14]

In the realm of drug development, the synthesis of 2-deoxy sugar-containing natural products and their analogues is of paramount importance. Many antibiotics and anticancer agents owe their biological activity to the presence of one or more 2-deoxy sugar moieties.[3][4] The methodologies developed around acetylated glycals provide efficient access to these crucial structural motifs. Furthermore, acetylated monosaccharides and oligosaccharides are used in various biological studies and as precursors for drug delivery systems.[15][16]

Conclusion

Acetylated glycals are firmly established as versatile and indispensable intermediates in carbohydrate synthesis. Their unique reactivity allows for the efficient and often stereoselective construction of 2,3-unsaturated glycosides, 2-deoxy sugars, and complex oligosaccharides. The Ferrier rearrangement and various addition reactions to the glycal double bond provide robust methodologies for accessing a wide range of carbohydrate structures. The continued development of novel catalytic systems and reaction conditions for transformations involving acetylated glycals will undoubtedly further expand their utility in the synthesis of biologically active molecules, with significant implications for glycobiology and drug discovery.

References

- 1. rroij.com [rroij.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. TFA-induced conversion of glycals to 2-deoxy-sugars and their utility in synthesizing 2-deoxy-glycosyl esters - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. CN1803818A - Method for preparing acetylated glucal - Google Patents [patents.google.com]

- 6. Ferrier rearrangement - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. The use of ultrastable Y zeolites in the Ferrier rearrangement of acetylated and benzylated glycals - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Stereoselective Synthesis of 2-Deoxythiosugars from Glycals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Iodoglycosylation and Iodocarboxylation of Glycals - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 13. Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 14. idv.sinica.edu.tw [idv.sinica.edu.tw]

- 15. Terminal Acetylated/Acrylated Poly(ethylene glycol) Fabricated Drug Carriers: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Acetylated polysaccharides: Synthesis, physicochemical properties, bioactivities, and food applications - PubMed [pubmed.ncbi.nlm.nih.gov]

A Researcher's Guide to ¹³C Isotopic Labeling in Glycobiology: Methods, Data, and Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The intricate world of glycobiology is increasingly benefiting from the precision and quantitative power of stable isotope labeling. Among these techniques, the use of carbon-13 (¹³C) has emerged as a cornerstone for elucidating the roles of glycans in complex biological systems. This guide provides a comprehensive overview of the core principles, methodologies, and applications of ¹³C isotopic labeling in glycobiology, tailored for researchers at the forefront of scientific discovery and therapeutic innovation.

Core Principles of ¹³C Isotopic Labeling in Glycobiology

¹³C isotopic labeling involves the incorporation of the stable, non-radioactive ¹³C isotope into glycan structures. This is achieved by providing cells or enzymatic reactions with precursors enriched in ¹³C, such as [U-¹³C]-glucose.[1] The heavier mass of the resulting ¹³C-labeled glycans allows for their differentiation from their naturally abundant ¹²C counterparts using mass spectrometry (MS).[2] This mass shift provides a powerful tool for quantitative analysis, enabling researchers to track glycan biosynthesis, turnover, and flux through metabolic pathways.[3]

The primary analytical techniques coupled with ¹³C labeling are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. In MS, the mass difference between the light (¹²C) and heavy (¹³C) isotopic forms of a glycan is used for relative or absolute quantification.[4] NMR spectroscopy, on the other hand, leverages the magnetic properties of the ¹³C nucleus to provide detailed structural and dynamic information about glycans and their interactions with other molecules.[5]

Key Methodologies in ¹³C Glycan Labeling

Several key methodologies are employed to introduce ¹³C isotopes into glycans, each with its specific applications and advantages.

Metabolic Labeling

Metabolic labeling is a powerful in vivo or in situ technique where cells are cultured in a medium containing a ¹³C-labeled precursor, most commonly ¹³C-glucose.[2] The cells internalize the labeled sugar and incorporate it into their glycan biosynthesis pathways, leading to the production of ¹³C-enriched glycoproteins and other glycoconjugates.[2] This approach is invaluable for studying glycan dynamics, turnover, and the effects of various stimuli on glycosylation in a cellular context.[2]

Chemoenzymatic Synthesis

Data Presentation: Quantitative Glycan Analysis

A primary advantage of ¹³C isotopic labeling is the ability to perform precise quantitative comparisons of glycan abundance between different samples. The data generated from mass spectrometry analysis can be summarized in tables to facilitate clear interpretation and comparison.

| Glycan | Composition | Monoisotopic Mass (¹²C) | Monoisotopic Mass (¹³C) | Fold Change (Treatment vs. Control) | p-value |

| Fucosylated Biantennary | Hex5HexNAc4Fuc1 | 1809.66 | 1815.68 | 2.5 | <0.01 |

| Sialylated Triantennary | NeuAc1Hex6HexNAc5 | 2605.93 | 2611.95 | 0.8 | >0.05 |

| High Mannose | Man8GlcNAc2 | 1905.65 | 1911.67 | 1.2 | >0.05 |

Table 1: Example of relative abundance data for key fucosylated N-glycans in a cancer cell line treated with a targeted therapy, as determined by metabolic labeling with ¹³C-glucose and LC-MS/MS analysis. Data is hypothetical but representative of typical experimental outcomes.

| Sample | Peak Area (¹²C) | Peak Area (¹³C) | Ratio (¹³C/¹²C) |

| Control | 1.2 x 10⁶ | 1.1 x 10⁶ | 0.92 |

| Treatment 1 | 8.5 x 10⁵ | 2.1 x 10⁶ | 2.47 |

| Treatment 2 | 1.5 x 10⁶ | 9.8 x 10⁵ | 0.65 |

Table 2: Example of peak area ratios for a specific ¹³C-labeled fucosylated glycan across different experimental conditions. This type of data is used to calculate the fold change presented in Table 1.

| Glycan Attribute | Control (%) | Treated (%) |

| Afucosylated | 15.3 | 8.7 |

| Fucosylated | 84.7 | 91.3 |

| Bisecting GlcNAc | 22.1 | 18.5 |

| Galactosylation (G0) | 35.4 | 28.9 |

| Galactosylation (G1) | 45.2 | 50.1 |

| Galactosylation (G2) | 19.4 | 21.0 |

| Sialylation | 12.8 | 15.2 |

Table 3: Quantitative analysis of N-glycan attributes of a therapeutic monoclonal antibody produced in CHO cells under different culture conditions, analyzed by ¹³C labeling and MALDI-TOF MS. Data is representative of typical findings in biopharmaceutical characterization.[7]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of ¹³C isotopic labeling experiments. Below are foundational protocols for key techniques.

Protocol: Metabolic Labeling of Mammalian Cells with ¹³C-Glucose

Objective: To incorporate ¹³C into the glycans of cultured mammalian cells for comparative quantitative glycomics.

Materials:

-

Mammalian cell line of interest

-

Standard cell culture medium (e.g., DMEM, RPMI-1640)

-

Glucose-free version of the cell culture medium

-

[U-¹³C₆]-Glucose (≥99% purity)

-

Fetal Bovine Serum (FBS), dialyzed if necessary

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell scrapers

-

Centrifuge

-

-80°C freezer

Procedure:

-

Cell Culture: Culture cells in standard glucose-containing medium to the desired confluency (typically 70-80%).

-

Isotope Labeling:

-

"Heavy" Sample: Aspirate the standard medium and wash the cells once with PBS. Replace the medium with glucose-free medium supplemented with [U-¹³C₆]-glucose at a concentration equivalent to the standard medium (e.g., 4.5 g/L for high-glucose DMEM).

-

"Light" (Control) Sample: Aspirate the standard medium and replace it with fresh standard glucose-containing medium.

-

-

Incubation: Incubate the cells for a period sufficient to allow for significant incorporation of the ¹³C label into the glycan pool. This duration is cell-line dependent and should be optimized (typically 24-72 hours).

-

Cell Harvesting:

-

Aspirate the culture medium.

-

Wash the cells twice with ice-cold PBS.

-

Harvest the cells by scraping in ice-cold PBS.

-

Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).

-

Discard the supernatant and store the cell pellets at -80°C for subsequent glycan release and analysis.

-

Troubleshooting:

-

Low Labeling Efficiency: Increase the incubation time with the ¹³C-glucose medium. Ensure the glucose concentration in the labeling medium is not limiting for cell growth. Use dialyzed FBS to minimize the presence of unlabeled glucose.

-

Cell Viability Issues: Ensure the glucose-free medium is properly supplemented with all other necessary nutrients. Monitor cell health throughout the labeling period. Some cell lines may be more sensitive to media changes.

Protocol: Chemoenzymatic Synthesis of a ¹³C-Labeled N-Glycan Standard

Objective: To synthesize a specific ¹³C-labeled N-glycan for use as an internal standard.

Materials:

-

Chemically synthesized ¹³C-labeled glycan precursor (e.g., with ¹³C-labeled N-acetylglucosamine residues)

-

Glycosyltransferases (e.g., galactosyltransferase, sialyltransferase)

-

Sugar nucleotide donors (e.g., UDP-galactose, CMP-sialic acid)

-

Reaction buffer specific to the glycosyltransferase

-

High-performance liquid chromatography (HPLC) system for purification

-

Mass spectrometer for verification

Procedure:

-

Enzymatic Reaction Setup: In a microcentrifuge tube, combine the ¹³C-labeled glycan precursor, the appropriate glycosyltransferase, and the corresponding sugar nucleotide donor in the recommended reaction buffer.

-

Incubation: Incubate the reaction at the optimal temperature for the enzyme (typically 37°C) for a sufficient duration to ensure reaction completion (can range from hours to overnight).

-

Reaction Quenching: Stop the reaction by adding cold ethanol or by heat inactivation, as recommended for the specific enzyme.

-

Purification: Purify the resulting ¹³C-labeled glycan from the reaction mixture using HPLC, often with a graphitized carbon column.

-

Verification: Confirm the identity and purity of the synthesized ¹³C-labeled glycan using mass spectrometry to verify the expected mass increase and fragmentation pattern.

Troubleshooting:

-

Incomplete Reaction: Optimize the enzyme-to-substrate ratio and incubation time. Ensure the activity of the glycosyltransferase and the quality of the sugar nucleotide donor.

-

Poor Yield: Optimize the purification protocol to minimize sample loss. Consider using a different purification strategy if necessary.

Protocol: MALDI-TOF MS Analysis of ¹³C-Labeled Glycans

Objective: To acquire mass spectra of ¹³C-labeled and unlabeled glycans for quantitative analysis.

Materials:

-

Purified ¹³C-labeled and unlabeled glycan samples

-

MALDI matrix solution (e.g., 2,5-dihydroxybenzoic acid [DHB] in 50% acetonitrile/0.1% trifluoroacetic acid)

-

MALDI target plate

-

MALDI-TOF mass spectrometer

Procedure:

-

Sample Preparation:

-

Mix the "heavy" (¹³C-labeled) and "light" (¹²C-unlabeled) glycan samples in a 1:1 ratio based on a prior quantification (e.g., by protein amount if glycans were released from an equivalent amount of protein).

-

On the MALDI target plate, spot 1 µL of the matrix solution.

-

To the matrix spot, add 1 µL of the mixed glycan sample.

-

Allow the spot to air-dry completely.

-

-

Data Acquisition:

-

Load the target plate into the MALDI-TOF mass spectrometer.

-

Acquire mass spectra in positive or negative ion mode, depending on the nature of the glycans (positive mode is common for neutral and permethylated glycans).

-

Use an appropriate mass range to detect the expected glycan masses.

-

-

Data Analysis:

-

Process the raw spectra using specialized software.

-

Identify the isotopic clusters corresponding to the ¹²C and ¹³C forms of each glycan.

-

Calculate the area of the isotopic peaks for both forms.

-

Determine the ratio of the peak areas (¹³C/¹²C) to quantify the relative abundance of the glycan between the two samples.

-

Troubleshooting:

-

Poor Signal Intensity: Optimize the matrix and sample co-crystallization. Ensure the sample is desalted, as salts can suppress ionization. Adjust laser power.

-

Inaccurate Ratios: Ensure complete mixing of the heavy and light samples. Calibrate the mass spectrometer regularly. Use a sufficient number of laser shots to obtain good ion statistics.

Visualization of Workflows and Pathways

Graphviz (DOT language) is a powerful tool for creating clear and concise diagrams of experimental workflows and biological pathways.

Experimental Workflow: Quantitative Glycomics

The following diagram illustrates a typical workflow for a quantitative glycomics experiment using metabolic ¹³C labeling.

A typical workflow for quantitative glycomics using ¹³C metabolic labeling.

Signaling Pathway: The Role of Glycosylation in TGF-β Signaling

Transforming Growth Factor-β (TGF-β) signaling is a crucial pathway involved in numerous cellular processes, and its dysregulation is implicated in diseases like cancer. Glycosylation plays a significant role in modulating the activity of key components in this pathway.[8]

Glycosylation modulates TGF-β signaling at multiple levels.

This guide provides a foundational understanding of ¹³C isotopic labeling in glycobiology. By leveraging these powerful techniques, researchers can continue to unravel the complex roles of glycans in health and disease, paving the way for novel diagnostic and therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Chemo-Enzymatic Synthesis of (13)C Labeled Complex N-Glycans As Internal Standards for the Absolute Glycan Quantification by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Frontiers | The chemoenzymatic synthesis of glycan-terminated oligo(Leu)x [frontiersin.org]

- 7. Model-based analysis of N-glycosylation in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glycomics Profiling of Chinese Hamster Ovary Cell Glycosylation Mutants Reveals N-Glycans of a Novel Size and Complexity - PMC [pmc.ncbi.nlm.nih.gov]

Commercial Sources and Technical Guide for Tri-O-acetyl-D-galactal-¹³C

For researchers, scientists, and drug development professionals seeking to procure and utilize ¹³C-labeled Tri-O-acetyl-D-galactal, this technical guide provides a detailed overview of commercial sources, available product specifications, and insights into its application. The targeted isotopic labeling of this versatile glycal serves as a powerful tool in various biochemical and biomedical studies, including reaction mechanism elucidation and as a tracer in metabolic investigations.

Commercial Availability

The primary commercial source identified for Tri-O-acetyl-D-[1-¹³C]galactal is Omicron Biochemicals Inc. , a company specializing in stable isotope-labeled compounds. Other potential suppliers include CP Lab Safety, BLDpharm, and Pharmaffiliates, who have listed the compound with the corresponding CAS number. Researchers are advised to contact these suppliers directly to confirm current availability, pricing, and to request product specifications.

Supplier and Product Details

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Available Quantities |

| Omicron Biochemicals Inc. | tri-O-acetyl-D-[1-¹³C]galactal | GAL-020 | 478518-74-0 | ¹³CC₁₁H₁₆O₇ | 273.25 | 0.25 g, 0.50 g, 1.0 g[1] |

| CP Lab Safety | tri-O-acetyl-D-[1-¹³C]galactal | - | 478518-74-0 | (¹³C)C₁₁H₁₆O₇ | 273.25 | 250 mg |

| BLDpharm | Tri-O-acetyl-D-galactal-¹³C | - | 478518-74-0 | - | - | - |

| Pharmaffiliates | Tri-O-acetyl-D-[1-¹³C]galactal | - | 478518-74-0 | C₉¹³C₃H₁₆O₇ | 275.2 | - |

Note: Quantitative data such as isotopic enrichment and chemical purity are typically provided in the Certificate of Analysis (CoA) or technical data sheet upon request from the supplier. It is crucial to obtain this information to ensure the quality and suitability of the material for specific research applications.

Experimental Protocols and Applications

General Synthesis of Glycals

The synthesis of glycals, including Tri-O-acetyl-D-galactal, often involves the reduction of the corresponding glycosyl halide. A general procedure for the synthesis of Tri-O-acetyl-D-galactal from a protected galactose derivative is outlined below. The incorporation of the ¹³C label would typically occur early in the synthetic sequence, starting from a ¹³C-labeled galactose precursor.

General Procedure for the Synthesis of 3,4,6-Tri-O-acetyl-D-galactal

To a stirred solution of the starting galactose derivative (e.g., 1-bromo-2,3,4,6-tetra-O-acetyl-D-galactose), zinc dust and a proton source (e.g., sodium dihydrogen phosphate in acetone or acetic acid in a suitable solvent) are added. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is worked up by extraction with an organic solvent (e.g., ethyl acetate). The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to yield the desired Tri-O-acetyl-D-galactal.

Potential Applications in Research

The primary utility of Tri-O-acetyl-D-[1-¹³C]galactal lies in its application as a tracer and a probe in mechanistic and metabolic studies.

-

Mechanistic Studies of Glycosylation Reactions: The ¹³C label at the anomeric carbon (C1) allows for precise tracking of this position during glycosylation reactions using ¹³C NMR spectroscopy. This can help in determining the stereochemical outcome of the reaction and in elucidating the structure of reaction intermediates and products.

-

Metabolic Labeling: In cellular systems, Tri-O-acetyl-D-[1-¹³C]galactal can be deacetylated by cellular enzymes to produce D-[1-¹³C]galactal, which can then be further metabolized and incorporated into glycoconjugates. The ¹³C label allows for the tracing of the galactose moiety through various metabolic pathways using techniques like mass spectrometry-based metabolomics.

Visualizing Experimental Workflows

The following diagrams illustrate a generalized workflow for the synthesis and a potential application of Tri-O-acetyl-D-[1-¹³C]galactal in research.

References

An In-depth Technical Guide to the Physical and Chemical Characteristics of Acetylated Galactal

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of 3,4,6-tri-O-acetyl-D-galactal, a pivotal intermediate in synthetic carbohydrate chemistry. The information presented herein is intended to support research and development activities in medicinal chemistry, glycobiology, and drug discovery.

Physicochemical Properties

3,4,6-Tri-O-acetyl-D-galactal is a white to off-white crystalline solid at room temperature.[1] It is a versatile building block for the synthesis of monosaccharides and oligosaccharides.[2][3] The quantitative physical and chemical properties are summarized in the tables below.

Physical and Chemical Properties

| Property | Value | References |

| Molecular Formula | C₁₂H₁₆O₇ | [2][4] |

| Molecular Weight | 272.25 g/mol | [2][4] |

| Melting Point | 28 - 38 °C | [2][3][5] |

| Boiling Point | 138-140 °C at 760 mmHg | [6] |

| Density | 1.24 g/cm³ | [2] |

| Specific Rotation [α]D | -16.0 to -21.0° (c=1, CHCl₃) | |

| Solubility | Soluble in chloroform. Insoluble in water. | [6] |

| Appearance | White or colorless to yellow powder, lump, or clear liquid. |

Spectroscopic Data

The following table summarizes the characteristic ¹H and ¹³C NMR chemical shifts for 3,4,6-tri-O-acetyl-D-galactal in CDCl₃.

| ¹H NMR (300 MHz, CDCl₃) | δ (ppm) | ¹³C NMR (75 MHz, CDCl₃) | δ (ppm) | Reference |

| H-1 | 5.12 (d, J = 3.1 Hz) | C-1 | 96.5 | [7] |

| H-2 | ~2.12 (m) | C-2 | 30.1 | [7] |

| H-3 | 5.37-5.36 (m) | C-3 | 66.7 | [7] |

| H-4 | 5.37-5.36 (m) | C-4 | 66.2 | [7] |

| H-5 | 4.22 (d, J = 6.5 Hz) | C-5 | 66.8 | [7] |

| H-6a, H-6b | 4.12 (d, J = 6.5 Hz) | C-6 | 62.4 | [7] |

| -OCOCH₃ | 2.16 (s), 2.08 (s), 2.00 (s) | -OCOC H₃ | 170.5, 170.3, 170.0 | [7] |

| -OC OCH₃ | 20.8, 20.76, 20.74 | [7] |

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~1745 | C=O stretching (ester) | [8] |

| ~1224 | C-O stretching (ester) | [8] |

Chemical Reactivity and Synthetic Applications

3,4,6-Tri-O-acetyl-D-galactal is a versatile precursor in a variety of chemical transformations, primarily owing to the reactivity of its enol ether double bond.

Glycosylation Reactions

Acetylated galactal serves as a glycosyl donor in the synthesis of 2-deoxyglycosides. A notable example is the Ferrier rearrangement , where a Lewis acid promotes the allylic rearrangement and subsequent nucleophilic attack at the anomeric carbon to yield 2,3-unsaturated glycosides.[9]

References

- 1. benchchem.com [benchchem.com]

- 2. 3,4,6-Tri-O-acetyl-D-galactal | 4098-06-0 | MT05853 [biosynth.com]

- 3. 3,4,6-Tri-O-acetyl-D-galactal | 4098-06-0 [chemicalbook.com]

- 4. chemscene.com [chemscene.com]

- 5. bioeco.alfa-chemistry.com [bioeco.alfa-chemistry.com]

- 6. aablocks.com [aablocks.com]

- 7. rsc.org [rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Reactivity of the Galactal Double Bond

For researchers, scientists, and professionals in drug development, understanding the nuanced reactivity of carbohydrate building blocks is paramount for the efficient synthesis of complex glycans and glycoconjugates. Among the most versatile of these synthons are glycals, cyclic enol ethers that serve as precursors to a wide array of carbohydrate derivatives. This guide provides an in-depth analysis of the reactivity of the galactal double bond, a key player in synthetic carbohydrate chemistry. The primary structural feature of D-galactal that dictates its reactivity is the axial orientation of the C4 substituent, which influences the conformation of the pyranose ring and the steric and electronic environment of the double bond.[1] This guide will delve into the key reactions of the galactal double bond, including electrophilic additions, cycloadditions, and glycosylation reactions, presenting quantitative data, detailed experimental protocols, and mechanistic diagrams to aid in the strategic design of synthetic routes.

Electrophilic Additions

The electron-rich double bond of galactal is susceptible to electrophilic attack, leading to a variety of functionalized carbohydrate derivatives.[1] These reactions are fundamental to the synthesis of 2-deoxyglycosides, which are components of numerous biologically active molecules.[1]

Epoxidation

The epoxidation of galactal derivatives provides access to 1,2-anhydrosugars, which are valuable intermediates in oligosaccharide synthesis.[2] A highly efficient method for this transformation utilizes dimethyldioxirane (DMDO) generated in situ.[2][3]

Quantitative Data: Epoxidation of Galactal Derivatives

| Substrate | Reagents | Solvent System | Yield | Selectivity | Reference |

| 3,4,6-tri-O-benzyl-D-galactal | DMDO (in situ from Oxone/acetone) | CH₂Cl₂/aqueous NaHCO₃ | 99% | 100% (α-epoxide) | [2][3] |

Experimental Protocol: In situ Epoxidation of 3,4,6-tri-O-benzyl-D-galactal

To a vigorously stirred, cooled (ice bath) biphasic solution of 3,4,6-tri-O-benzyl-D-galactal (1.0 eq) in CH₂Cl₂ and acetone, a solution of Oxone (2.0 eq) in H₂O is added dropwise. Saturated aqueous NaHCO₃ is used to maintain a pH ≥ 8. The reaction is monitored by TLC. Upon completion, the organic layer is separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to afford the crude 1,2-anhydro-3,4,6-tri-O-benzyl-α-D-galactopyranose, which is typically used without further purification.[2]

Reaction Workflow: Epoxidation of Galactal

Caption: Workflow for the epoxidation of galactal derivatives.

Azidonitration

The azidonitration of galactal is a key reaction for the synthesis of 2-azido-2-deoxyglycosyl donors, which are precursors to 2-amino sugars. This reaction involves the addition of an azide radical and a nitrate anion across the double bond.[1] The stereoselectivity of this reaction is influenced by the C4-substituent.[1] In the case of tri-O-acetyl-D-galactal, the reaction shows a preference for the formation of the 1,2-trans product (β-galacto).[1]

Quantitative Data: Azidonitration of Tri-O-acetyl-D-galactal

| Substrate | Reagents | Solvent | Product Ratio (β-galacto:α-galacto:α-talo) | Total Yield | Reference |

| 3,4,6-tri-O-acetyl-D-galactal | Ceric ammonium nitrate (CAN), Sodium azide | Acetonitrile | 53:22:8 | ~83% (azidonitrates) | [4] |

Experimental Protocol: Azidonitration of 3,4,6-tri-O-acetyl-D-galactal

To a solution of 3,4,6-tri-O-acetyl-D-galactal (1.0 eq) in anhydrous acetonitrile, ceric ammonium nitrate (excess) and sodium azide (excess) are added. The reaction mixture is stirred at a controlled temperature (e.g., -15°C) until the starting material is consumed (monitored by TLC). The reaction is then quenched, and the products are extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting mixture of 2-azido-1-nitrate addition products can be separated by chromatography.[4]

Reaction Mechanism: Azidonitration of Galactal

References

Methodological & Application

Application Notes and Protocols for Tri-O-acetyl-D-galactal-13C in Glycosylation Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tri-O-acetyl-D-galactal, with a specific focus on the potential applications of its ¹³C-labeled counterpart in glycosylation reactions. While direct experimental data for Tri-O-acetyl-D-galactal-¹³C is limited in the public domain, this document extrapolates from established principles of glycosylation and isotopic labeling to guide researchers in its synthesis and application.

Introduction to Tri-O-acetyl-D-galactal in Glycosylation

Tri-O-acetyl-D-galactal is a versatile building block in carbohydrate chemistry, primarily utilized as a glycosyl donor for the synthesis of various mono- and oligosaccharides.[1] Its galactal double bond allows for the introduction of functionality at the C1 and C2 positions, leading to the formation of 2-deoxyglycosides and 2,3-unsaturated glycosides.[1] These structures are important components of many biologically active molecules. The use of a ¹³C-labeled version of this compound opens up possibilities for detailed mechanistic studies of glycosylation reactions and for tracing the fate of the galactosyl moiety in biological systems.[2][3]

Key Applications:

-

Synthesis of 2-Deoxyglycosides: Formation of glycosidic bonds where the hydroxyl group at the C2 position is replaced by a hydrogen atom.

-

Ferrier Rearrangement: Synthesis of 2,3-unsaturated glycosides.[4]

-

Metabolic Tracing: Following the incorporation of the ¹³C-labeled galactose unit into glycoconjugates in cellular systems to study metabolic pathways.[2][3]

-

Mechanistic Studies: Elucidating the mechanisms of glycosylation reactions through kinetic isotope effect (KIE) studies.

Synthesis of Tri-O-acetyl-D-galactal

General Synthetic Scheme:

A typical synthesis involves the peracetylation of D-galactose, followed by bromination at the anomeric position, and subsequent reductive elimination to form the glycal.

Protocol for Synthesis of Tri-O-acetyl-D-galactal from D-galactose:

-

Peracetylation of D-Galactose:

-

To a solution of D-galactose (e.g., ¹³C-labeled D-galactose) in dichloromethane (DCM), add acetic anhydride and a catalytic amount of perchloric acid at 0°C.

-

Stir the reaction for 30 minutes at 0°C.

-

-

Anomeric Bromination:

-

To the reaction mixture, add a solution of hydrogen bromide in acetic acid dropwise at 0°C.

-

Stir the reaction at room temperature for 6 hours.

-

Quench the reaction with ice-cold water and extract with ethyl acetate.

-

Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over sodium sulfate and concentrate under reduced pressure to obtain crude 1-bromo-2,3,4,6-tetra-O-acetyl-D-galactose.

-

-

Reductive Elimination to form the Glycal:

-

To the crude product, add zinc dust and sodium dihydrogen phosphate.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Extract the product with ethyl acetate.

-

Wash the organic phase with water, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over magnesium sulfate and concentrate.

-

Purify the residue by silica gel column chromatography to yield Tri-O-acetyl-D-galactal.

-

Visualizing the Synthesis Workflow:

Caption: Synthetic workflow for Tri-O-acetyl-D-galactal-¹³C.

Glycosylation Reactions using Tri-O-acetyl-D-galactal

Tri-O-acetyl-D-galactal can be activated by Lewis acids to react with various nucleophiles (acceptors) to form glycosidic bonds. Boron trifluoride etherate (BF₃·OEt₂) is a commonly used promoter for these reactions.[5]

Quantitative Data from Glycosylation Reactions

The following table summarizes the results of glycosylation reactions between Tri-O-acetyl-D-galactal and various acceptors, promoted by BF₃·OEt₂.

| Entry | Acceptor (Nucleophile) | Product | Reaction Time (min) | Yield (%) |

| 1 | 1-Naphthol | 1,3-difunctionalized 2-deoxy product | 20 | 94 |

| 2 | Halo-substituted 1-naphthols | Corresponding 1,3-difunctionalized products | 30 | Excellent |

| 3 | 4-Methoxy-1-naphthol | Corresponding 1,3-difunctionalized product | - | 80 |

| 4 | 9-Phenanthrol | Annulated 2-deoxy product | - | 85 |

| 5 | 2-Naphthol | Corresponding 1,3-difunctionalized product | 20 | 95 |

Data extracted from a study on Lewis acid-promoted site-selective transformation of glycals.[5]

Experimental Protocol: Lewis Acid-Mediated Glycosylation

This protocol describes a general procedure for the glycosylation of an alcohol acceptor with Tri-O-acetyl-D-galactal.

-

Reaction Setup:

-

To a stirred solution of Tri-O-acetyl-D-galactal (1.0 equivalent) in anhydrous dichloromethane (DCM), add the alcohol acceptor (1.2 equivalents).

-

-

Initiation:

-

Add the Lewis acid promoter, such as BF₃·OEt₂ (20 mol%), to the mixture at room temperature.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

-

Work-up:

-

Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Concentrate the solution under reduced pressure and purify the residue by silica gel column chromatography to obtain the desired glycoside.

-

Visualizing the Glycosylation Workflow:

Caption: General workflow for a glycosylation reaction.

Applications of Tri-O-acetyl-D-galactal-¹³C

The introduction of a ¹³C label into Tri-O-acetyl-D-galactal provides a powerful tool for more advanced studies.

Metabolic Tracing in Drug Development

In drug development and glycobiology research, understanding how a carbohydrate-based therapeutic or a specific sugar moiety is metabolized is crucial. By using Tri-O-acetyl-D-galactal-¹³C in glycosylation reactions to synthesize a ¹³C-labeled glycoconjugate, researchers can track its metabolic fate within a biological system.[2][3]

Experimental Approach:

-

Synthesize the ¹³C-labeled glycoconjugate of interest.

-

Introduce the labeled compound to a cell culture or animal model.

-

After a specific incubation period, lyse the cells or collect tissues.

-

Extract metabolites and analyze them using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

-

The presence of the ¹³C label in various metabolites will reveal the pathways through which the glycoconjugate is processed.

Mechanistic Studies of Glycosylation Reactions

The precise mechanism of glycosylation reactions, including whether they proceed through an Sₙ1 or Sₙ2-like pathway, can be investigated using kinetic isotope effects (KIEs). By measuring the reaction rates of the ¹²C and ¹³C isotopologues, valuable insights into the transition state of the reaction can be obtained.

Visualizing the Mechanistic Investigation:

Caption: Principle of using ¹³C-labeling for KIE studies.

Conclusion

Tri-O-acetyl-D-galactal is a valuable glycosyl donor for the synthesis of 2-deoxy and 2,3-unsaturated glycosides. The use of its ¹³C-labeled counterpart, Tri-O-acetyl-D-galactal-¹³C, while not yet widely reported, holds significant promise for advancing our understanding of glycosylation reaction mechanisms and for tracing the metabolic fate of galactosyl moieties in biological systems. The protocols and data presented here provide a foundation for researchers to explore these exciting applications.

References

- 1. researchgate.net [researchgate.net]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. The use of tri-O-acetyl-D-glucal and -D-galactal in the synthesis of 3-acetamido-2,3-dideoxyhexopyranoses and -hexopyranosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Naturally labeled 13C-glucose. Metabolic studies in human diabetes and obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Synthesis of Oligosaccharides Using ¹³C Labeled Galactal

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of oligosaccharides incorporating a ¹³C labeled galactose moiety, starting from ¹³C labeled galactal. This method is invaluable for researchers requiring isotopically labeled oligosaccharides for structural studies by Nuclear Magnetic Resonance (NMR) spectroscopy, particularly for investigating carbohydrate conformations and interactions with biomolecules.

Introduction

The synthesis of isotopically labeled oligosaccharides is a powerful tool in glycobiology and drug development. ¹³C labeling allows for advanced NMR studies to elucidate the three-dimensional structures of oligosaccharides and their complexes with proteins, providing insights into biological recognition processes. Glycals, such as galactal, are versatile building blocks in carbohydrate chemistry, enabling the stereoselective formation of glycosidic linkages. This protocol outlines the preparation of ¹³C labeled galactal and its subsequent use as a glycosyl donor in oligosaccharide synthesis.

Experimental Protocols

Synthesis of 3,4,6-Tri-O-acetyl-D-[U-¹³C₆]galactal from D-[U-¹³C₆]glucose

This protocol is adapted from general methods for glycal synthesis from hexoses.

Materials:

-

D-[U-¹³C₆]glucose

-

Acetic anhydride

-

Pyridine

-

Red phosphorus

-

Iodine

-

Zinc dust

-

Acetic acid

-

Sodium acetate

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Acetylation of D-[U-¹³C₆]glucose:

-

Dissolve D-[U-¹³C₆]glucose in a mixture of acetic anhydride and pyridine at 0 °C.

-

Stir the reaction mixture at room temperature overnight.

-

Pour the mixture into ice-water and extract with DCM.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain penta-O-acetyl-D-[U-¹³C₆]galactose.

-

-

Conversion to Acetobromo-[U-¹³C₆]galactose:

-

Treat the penta-O-acetyl-D-[U-¹³C₆]galactose with a solution of HBr in acetic acid at 0 °C.

-

Stir for 2 hours, then pour onto ice and extract with DCM.

-

Wash the organic phase with cold water and saturated sodium bicarbonate solution.

-

Dry over anhydrous sodium sulfate and concentrate to yield acetobromo-[U-¹³C₆]galactose.

-

-

Reductive Elimination to form Tri-O-acetyl-D-[U-¹³C₆]galactal:

-

Dissolve the acetobromo-[U-¹³C₆]galactose in a mixture of acetic acid and water.

-

Add activated zinc dust and sodium acetate.

-

Stir the suspension vigorously at room temperature for 4 hours.

-

Filter the reaction mixture and extract the filtrate with DCM.

-

Wash the organic layer with saturated sodium bicarbonate solution and brine.

-

Dry over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain 3,4,6-tri-O-acetyl-D-[U-¹³C₆]galactal.

-

Glycosylation Reaction: Synthesis of a ¹³C Labeled Disaccharide

This protocol describes a general electrophilic addition of an alcohol to the ¹³C labeled galactal.

Materials:

-

3,4,6-Tri-O-acetyl-D-[U-¹³C₆]galactal

-

Glycosyl acceptor (e.g., a protected monosaccharide with a free hydroxyl group)

-

N-Iodosuccinimide (NIS)

-

Trifluoromethanesulfonic acid (TfOH) or Silver triflate (AgOTf)

-

Anhydrous DCM

-

Molecular sieves (4 Å)

Procedure:

-

Preparation of Reactants:

-

Dry the 3,4,6-tri-O-acetyl-D-[U-¹³C₆]galactal and the glycosyl acceptor under high vacuum.

-

Activate molecular sieves by heating under vacuum.

-

-

Glycosylation:

-

Dissolve the ¹³C labeled galactal and the glycosyl acceptor in anhydrous DCM under an inert atmosphere (e.g., argon).

-

Add activated 4 Å molecular sieves and stir for 30 minutes at room temperature.

-

Cool the reaction mixture to the desired temperature (e.g., -40 °C).

-

Add NIS to the mixture, followed by the catalytic amount of TfOH or AgOTf.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench with a few drops of triethylamine.

-

-

Work-up and Purification:

-

Filter the reaction mixture through celite and concentrate the filtrate.

-

Purify the crude product by silica gel column chromatography to isolate the ¹³C labeled disaccharide.

-

Deprotection of the ¹³C Labeled Disaccharide

Materials:

-

¹³C Labeled disaccharide (with acetyl protecting groups)

-

Sodium methoxide in methanol

-

Amberlite IR-120 (H⁺) resin

-

Methanol

Procedure:

-

Deacetylation:

-

Dissolve the protected ¹³C labeled disaccharide in anhydrous methanol.

-

Add a catalytic amount of sodium methoxide solution.

-

Stir at room temperature and monitor by TLC.

-

Once deacetylation is complete, neutralize the reaction with Amberlite IR-120 (H⁺) resin.

-

Filter the resin and concentrate the filtrate to obtain the deprotected ¹³C labeled disaccharide.

-

Data Presentation

The following table summarizes typical quantitative data expected from the synthesis protocol.

| Step | Product | Starting Material | Typical Yield (%) | Isotopic Enrichment (%) | Analytical Method |

| Synthesis of ¹³C Labeled Galactal | 3,4,6-Tri-O-acetyl-D-[U-¹³C₆]galactal | D-[U-¹³C₆]glucose | 60-70 | >98 | NMR, Mass Spectrometry |

| Glycosylation | Protected ¹³C Labeled Disaccharide | ¹³C Labeled Galactal | 50-80 | >98 | NMR, Mass Spectrometry |

| Deprotection | Deprotected ¹³C Labeled Disaccharide | Protected Disaccharide | >90 | >98 | NMR, Mass Spectrometry |

Visualization of the Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

¹³C NMR Analysis of Glycosylation with 3,4,6-Tri-O-acetyl-D-galactal: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the use of ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of glycosylation reactions utilizing 3,4,6-Tri-O-acetyl-D-galactal as a glycosyl donor. The Ferrier glycosylation, a powerful method for the synthesis of 2,3-unsaturated glycosides, is highlighted. This application note includes comprehensive experimental protocols, a comparative analysis of ¹³C NMR data, and graphical representations of the experimental workflow and key chemical transformations. The information presented is intended to assist researchers in the structural elucidation and characterization of novel glycosides, which are pivotal in drug discovery and development.

Introduction

Glycosylation is a fundamental process in biology and chemistry, playing a crucial role in cellular recognition, signaling, and the modulation of protein function. The synthesis of complex glycoconjugates is a cornerstone of medicinal chemistry and drug development. 3,4,6-Tri-O-acetyl-D-galactal is a versatile and commonly used glycosyl donor for the formation of 2-deoxy-glycosides, particularly through the Ferrier rearrangement. This reaction proceeds via an allylic rearrangement to furnish 2,3-unsaturated glycosides, which are valuable synthetic intermediates.

¹³C NMR spectroscopy is an indispensable tool for the structural characterization of the resulting glycosylated products. The chemical shift of the anomeric carbon (C-1) and other key carbon signals provides definitive evidence for the formation of the glycosidic bond and the stereochemical outcome of the reaction. This document outlines the application of ¹³C NMR in monitoring and analyzing these glycosylation reactions.

Data Presentation

The following table summarizes the characteristic ¹³C NMR chemical shifts (δ) for the starting material, 3,4,6-Tri-O-acetyl-D-galactal, and representative 2-deoxy-D-galactopyranoside products formed from its reaction with various alcohol and phenol acceptors. All spectra were recorded in CDCl₃.

| Compound | C-1 (δ, ppm) | C-2 (δ, ppm) | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | Other Key Signals (δ, ppm) |

| 3,4,6-Tri-O-acetyl-D-galactal | ~145.6 | ~98.9 | ~67.1 | ~67.3 | ~73.9 | ~61.3 | 170.4, 170.2, 169.4 (C=O); 20.8, 20.7, 20.6 (CH₃)[1] |

| Benzyl 2-deoxy-D-galactopyranoside | 97.1 | 36.1 | 66.2 | 66.5 | 68.2 | 62.4 | 170.4, 170.3, 170.0 (C=O); 138.8, 128.9, 128.8, 128.4, 127.4, 126.3 (Aromatic C)[2] |

| Cyclohexyl 2-deoxy-D-galactopyranoside | 95.5 | - | 66.4 | 66.6 | 66.8 | 62.6 | 170.5, 170.4, 170.1 (C=O); 75.4 (Cyclohexyl C-1); 33.3 (Cyclohexyl C)[2] |

| t-Butyl 2-deoxy-D-galactopyranoside | 92.0 | 31.7 | 66.2 | 66.5 | 66.9 | 62.5 | 170.5, 170.4, 170.2 (C=O); 75.0 (t-Butyl quat. C); 28.5 (t-Butyl CH₃)[2] |

| Phenyl 2-deoxy-D-galactopyranoside | 95.8 | 30.2 | 66.0 | 66.4 | 67.5 | 62.0 | 170.4, 170.3, 170.1 (C=O); 156.3, 129.5, 122.3, 116.4 (Aromatic C)[2] |

Experimental Protocols

Protocol 1: General Procedure for Lewis Acid-Catalyzed O-Glycosylation (Ferrier Rearrangement)

This protocol describes a general method for the synthesis of 2,3-unsaturated O-glycosides from 3,4,6-Tri-O-acetyl-D-galactal.[2]

Materials:

-

3,4,6-Tri-O-acetyl-D-galactal (glycosyl donor)

-

Glycosyl acceptor (e.g., alcohol or phenol, 1.2 equivalents)

-

Lewis acid catalyst (e.g., perfluorophenylboronic acid, 20 mol%)

-

Anhydrous nitromethane (reaction solvent)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

-

Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add 3,4,6-Tri-O-acetyl-D-galactal (1.0 eq., e.g., 100 mg, 0.34 mmol).

-

Dissolve the galactal in anhydrous nitromethane (e.g., 2 mL).

-

Add the glycosyl acceptor (1.2 eq.) to the solution.

-

Add the Lewis acid catalyst (e.g., perfluorophenylboronic acid, 20 mol%) at room temperature.

-

Reaction: Stir the resulting solution at 60 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Visualize the spots using a UV lamp and/or a staining solution (e.g., ceric ammonium molybdate). The disappearance of the starting galactal and the appearance of a new, typically lower Rf spot, indicates product formation.

-

Work-up: Upon completion (typically 6 hours), cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

-

Purification: Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield the desired 2-deoxy-glycoside.

Protocol 2: ¹³C NMR Sample Preparation

Materials:

-

Purified glycosylation product (5-20 mg)

-

Deuterated chloroform (CDCl₃)

-

NMR tube (5 mm)

-

Pipettes and vials

Procedure:

-

Weigh approximately 5-20 mg of the purified, dry product directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ to the vial to dissolve the sample.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Cap the NMR tube securely.

-

If necessary, gently vortex the tube to ensure a homogeneous solution.

-

The sample is now ready for ¹³C NMR analysis. For quantitative ¹³C NMR, a longer relaxation delay (d1) and inverse-gated decoupling are recommended to suppress the Nuclear Overhauser Effect (NOE).[3][4]

Visualizations

Caption: Experimental workflow for the synthesis and ¹³C NMR analysis of 2-deoxy-glycosides.

Caption: Simplified mechanism of the Ferrier glycosylation of 3,4,6-Tri-O-acetyl-D-galactal.

References

Application Notes: The Use of Tri-O-acetyl-D-galactal-¹³C in Drug Discovery

Introduction

Tri-O-acetyl-D-galactal, a derivative of the sugar galactose, is a versatile precursor in carbohydrate chemistry. When isotopically labeled with Carbon-13 (¹³C), Tri-O-acetyl-D-galactal-¹³C becomes a powerful tool in drug discovery and development. The incorporation of ¹³C atoms allows for the sensitive and specific detection of carbohydrate-containing molecules by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This enables researchers to probe the interactions between carbohydrates and their protein targets, elucidate metabolic pathways, and develop novel therapeutics.

Key Applications

-

Synthesis of ¹³C-Labeled Glycosides and Glycoconjugates for NMR-Based Screening: Tri-O-acetyl-D-galactal-¹³C serves as a key building block for the synthesis of ¹³C-labeled 2,3-unsaturated glycosides through the Ferrier rearrangement.[1][2] These labeled glycosides can be used as probes in NMR-based screening assays, such as Saturation Transfer Difference (STD) NMR and ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) titrations, to identify and characterize small molecule fragments that bind to carbohydrate-binding proteins (lectins) or enzymes.[3][4][5] The ¹³C label provides a distinct spectroscopic handle to monitor the binding event and determine the binding site and affinity of potential drug candidates.

-

Internal Standards for Quantitative Glycan Analysis by Mass Spectrometry: In the manufacturing of biopharmaceuticals, such as monoclonal antibodies, the glycosylation profile is a critical quality attribute. Chemoenzymatically synthesized ¹³C-labeled N-glycans, for which Tri-O-acetyl-D-galactal-¹³C can be a precursor, are used as internal standards for the absolute quantification of glycans by mass spectrometry.[6][7] This ensures the consistency and efficacy of the therapeutic product.

-

Probing Drug Metabolism and Pharmacokinetics: ¹³C-labeled compounds are valuable tools in studying the metabolism of drugs.[] Glycosylation is a common metabolic pathway for many drugs, and using a ¹³C-labeled glycosyl donor derived from Tri-O-acetyl-D-galactal-¹³C can help in tracing the metabolic fate of a drug molecule and identifying its glycosylated metabolites.[9][10]

Experimental Protocols

Protocol 1: Synthesis of a ¹³C-Labeled 2,3-Unsaturated O-Glycoside via Ferrier Glycosylation

This protocol describes the synthesis of a ¹³C-labeled 2,3-unsaturated O-glycoside using Tri-O-acetyl-D-galactal-¹³C and a generic alcohol as the glycosyl acceptor, catalyzed by a Lewis acid.

Materials:

-

Tri-O-acetyl-D-galactal-¹³C (assuming labeling at specific positions)

-

Glycosyl acceptor (e.g., a simple alcohol or a more complex molecule with a hydroxyl group)

-

Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)

-

Lewis acid catalyst (e.g., Boron trifluoride diethyl etherate (BF₃·OEt₂), Trimethylsilyl trifluoromethanesulfonate (TMSOTf))

-

Activated 4 Å molecular sieves

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for column chromatography (e.g., ethyl acetate/hexanes mixture)

-

Standard laboratory glassware (flame-dried) and magnetic stirrer

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add Tri-O-acetyl-D-galactal-¹³C (1.0 equivalent) and activated 4 Å molecular sieves.

-

Add anhydrous solvent (DCM or MeCN) to dissolve the glycal.

-

Add the glycosyl acceptor (1.2 - 2.0 equivalents) to the solution.

-

Cool the reaction mixture to the desired temperature (typically ranging from -20 °C to room temperature).

-

Slowly add the Lewis acid catalyst (0.1 - 1.0 equivalent) to the stirred solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

-

Filter the mixture through a pad of Celite to remove the molecular sieves and wash the pad with the reaction solvent.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.

-